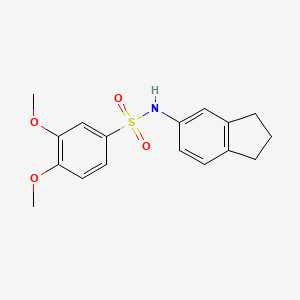![molecular formula C20H24ClN3O4S B4279762 2-{4-[(4-chlorophenyl)sulfonyl]-1-piperazinyl}-N-(2-ethoxyphenyl)acetamide](/img/structure/B4279762.png)
2-{4-[(4-chlorophenyl)sulfonyl]-1-piperazinyl}-N-(2-ethoxyphenyl)acetamide
Descripción general
Descripción
2-{4-[(4-chlorophenyl)sulfonyl]-1-piperazinyl}-N-(2-ethoxyphenyl)acetamide, also known as CE-123, is a chemical compound that has been extensively studied for its potential therapeutic properties. CE-123 belongs to the class of piperazine derivatives and has been found to have a variety of biochemical and physiological effects.
Mecanismo De Acción
The exact mechanism of action of 2-{4-[(4-chlorophenyl)sulfonyl]-1-piperazinyl}-N-(2-ethoxyphenyl)acetamide is not fully understood, but it is believed to act on the serotonergic and noradrenergic systems in the brain. 2-{4-[(4-chlorophenyl)sulfonyl]-1-piperazinyl}-N-(2-ethoxyphenyl)acetamide has been found to increase the levels of serotonin and norepinephrine in certain areas of the brain, which may contribute to its anxiolytic and antidepressant effects.
Biochemical and Physiological Effects:
2-{4-[(4-chlorophenyl)sulfonyl]-1-piperazinyl}-N-(2-ethoxyphenyl)acetamide has been found to have a variety of biochemical and physiological effects. In addition to its effects on the serotonergic and noradrenergic systems, 2-{4-[(4-chlorophenyl)sulfonyl]-1-piperazinyl}-N-(2-ethoxyphenyl)acetamide has also been found to modulate the activity of the hypothalamic-pituitary-adrenal (HPA) axis, which is involved in the regulation of stress responses. 2-{4-[(4-chlorophenyl)sulfonyl]-1-piperazinyl}-N-(2-ethoxyphenyl)acetamide has been found to reduce the levels of cortisol, a hormone that is released in response to stress, in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 2-{4-[(4-chlorophenyl)sulfonyl]-1-piperazinyl}-N-(2-ethoxyphenyl)acetamide is that it has been extensively studied in animal models, and its safety and efficacy have been well-established. However, one limitation is that the exact mechanism of action of 2-{4-[(4-chlorophenyl)sulfonyl]-1-piperazinyl}-N-(2-ethoxyphenyl)acetamide is not fully understood, which may make it difficult to develop more targeted and effective treatments based on this compound.
Direcciones Futuras
There are several potential future directions for research on 2-{4-[(4-chlorophenyl)sulfonyl]-1-piperazinyl}-N-(2-ethoxyphenyl)acetamide. One area of interest is the development of more targeted and effective treatments based on the compound. Another area of interest is the investigation of the potential use of 2-{4-[(4-chlorophenyl)sulfonyl]-1-piperazinyl}-N-(2-ethoxyphenyl)acetamide in the treatment of other neurological and psychiatric disorders, such as bipolar disorder and post-traumatic stress disorder. Additionally, there is interest in exploring the potential use of 2-{4-[(4-chlorophenyl)sulfonyl]-1-piperazinyl}-N-(2-ethoxyphenyl)acetamide in combination with other drugs for the treatment of these disorders.
Aplicaciones Científicas De Investigación
2-{4-[(4-chlorophenyl)sulfonyl]-1-piperazinyl}-N-(2-ethoxyphenyl)acetamide has been studied extensively for its potential use in the treatment of various neurological and psychiatric disorders, including depression, anxiety, and schizophrenia. Studies have shown that 2-{4-[(4-chlorophenyl)sulfonyl]-1-piperazinyl}-N-(2-ethoxyphenyl)acetamide has anxiolytic and antidepressant properties, and it has been found to be effective in animal models of these disorders.
Propiedades
IUPAC Name |
2-[4-(4-chlorophenyl)sulfonylpiperazin-1-yl]-N-(2-ethoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24ClN3O4S/c1-2-28-19-6-4-3-5-18(19)22-20(25)15-23-11-13-24(14-12-23)29(26,27)17-9-7-16(21)8-10-17/h3-10H,2,11-15H2,1H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QARGCPVHQDUGHN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)CN2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24ClN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![isopropyl 5-(aminocarbonyl)-4-methyl-2-({N-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]glycyl}amino)-3-thiophenecarboxylate](/img/structure/B4279709.png)
![isopropyl 5-(aminocarbonyl)-2-({[4-(2-fluorophenyl)-1-piperazinyl]acetyl}amino)-4-methyl-3-thiophenecarboxylate](/img/structure/B4279720.png)
![isopropyl 5-(aminocarbonyl)-4-methyl-2-{[(3-methyl-1-piperidinyl)acetyl]amino}-3-thiophenecarboxylate](/img/structure/B4279725.png)
![ethyl 5-(aminocarbonyl)-2-({[4-(2-ethoxyphenyl)-1-piperazinyl]acetyl}amino)-4-methyl-3-thiophenecarboxylate](/img/structure/B4279731.png)
![ethyl 5-(aminocarbonyl)-2-{[(3,5-dimethyl-1-piperidinyl)acetyl]amino}-4-methyl-3-thiophenecarboxylate](/img/structure/B4279734.png)
![ethyl 5-(aminocarbonyl)-2-({[4-(2,3-dimethylphenyl)-1-piperazinyl]acetyl}amino)-4-methyl-3-thiophenecarboxylate](/img/structure/B4279747.png)
![N-[4-(aminosulfonyl)benzyl]-2-naphthalenesulfonamide](/img/structure/B4279749.png)
![ethyl 5-(aminocarbonyl)-4-methyl-2-{[(4-phenyl-1-piperazinyl)acetyl]amino}-3-thiophenecarboxylate](/img/structure/B4279756.png)
![N-1,3-benzothiazol-2-yl-2-[3-methyl-4-(4-methylphenyl)-1-piperazinyl]acetamide](/img/structure/B4279770.png)
![ethyl 5-(aminocarbonyl)-2-[({4-[(4-fluorophenyl)sulfonyl]-1-piperazinyl}acetyl)amino]-4-methyl-3-thiophenecarboxylate](/img/structure/B4279774.png)
![methyl 6-methyl-2-{[(4-phenyl-1-piperazinyl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4279780.png)
![3,4-dimethoxy-N'-({5-[(4-methoxyphenoxy)methyl]-2-furyl}methylene)benzenesulfonohydrazide](/img/structure/B4279781.png)
![N-[2-fluoro-5-(trifluoromethyl)phenyl]-2-thiophenesulfonamide](/img/structure/B4279782.png)